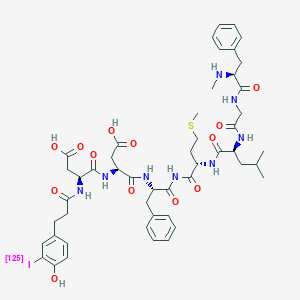

125I BH-NH-Senktide

Description

Properties

CAS No. |

104499-96-9 |

|---|---|

Molecular Formula |

C49H63IN8O13S |

Molecular Weight |

1129 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C49H63IN8O13S/c1-28(2)21-35(54-41(61)27-52-44(66)34(51-3)23-29-11-7-5-8-12-29)46(68)55-33(19-20-72-4)45(67)58-49(71)36(24-30-13-9-6-10-14-30)56-48(70)38(26-43(64)65)57-47(69)37(25-42(62)63)53-40(60)18-16-31-15-17-39(59)32(50)22-31/h5-15,17,22,28,33-38,51,59H,16,18-21,23-27H2,1-4H3,(H,52,66)(H,53,60)(H,54,61)(H,55,68)(H,56,70)(H,57,69)(H,62,63)(H,64,65)(H,58,67,71)/t33-,34-,35-,36-,37-,38-/m0/s1/i50-2 |

InChI Key |

VPONZIGMMCEIDS-JHROSDENSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)[125I])NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC |

Synonyms |

125I BH-NH-senktide N-alpha-(desamino-3-iodotyrosyl)-8-MePhe-5,6-Asp-substance P (5-11) N-methylphenylalanine(8)-substance P (5-11) substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)- 8-N-methylphenylalanine-5,6-asparagine- substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-Phe-5,6-Asp- |

Origin of Product |

United States |

Radioligand Synthesis and Characterization for 125i Bh Nh Senktide Research

Methodologies for Isotopic Labeling of Peptide Ligands with Iodine-125

Isotopic labeling of peptide ligands with Iodine-125 is a crucial step in creating radioligands for binding assays and other research applications. Iodine-125 is a preferred isotope for such purposes due to its half-life of approximately 59.4 days and the low-energy photon emissions that are suitable for detection by gamma counters. ufrj.br The incorporation of 125I into peptide structures typically targets tyrosine or histidine residues, or can be achieved through conjugation to specific labeling reagents.

Specific Radiochemistry Techniques for 125I Incorporation

For peptides lacking suitable residues for direct iodination, or to achieve labeling at a specific site, indirect labeling methods are employed. The Bolton-Hunter method is a widely used non-oxidative technique for the radioiodination of proteins and peptides, particularly those with available free amino groups. ufrj.br This method utilizes the N-hydroxysuccinimide ester of iodinated p-hydroxyphenylpropionic acid, known as Bolton-Hunter reagent. ufrj.br The active ester moiety of the Bolton-Hunter reagent reacts with terminal amino groups or lysine (B10760008) epsilon-amino groups on the peptide, effectively conjugating the iodinated reporter group to the peptide. ufrj.br

Given the name "BH-NH-Senktide," it is strongly implied that the Bolton-Hunter method is employed for the radioiodination of a Senktide-related peptide. The "BH" likely refers to the residue derived from Bolton-Hunter reagent, conjugated to the N-terminus ("NH") of the peptide. This approach allows for the introduction of the Iodine-125 isotope without potentially damaging the peptide structure through direct oxidative iodination, which can be detrimental to peptide integrity and biological activity.

Assessment of Radiochemical Purity and Stability in Research Assays

Ensuring high radiochemical purity is paramount for the reliable use of 125I BH-NH-Senktide in research. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form (i.e., this compound) compared to other radioactive species (e.g., free 125I or radiolabeled degradation products). Analytical techniques such as high-performance liquid chromatography (HPLC) with radiometric detection are commonly used to assess radiochemical purity. This allows for the separation of the radiolabeled peptide from impurities and quantification of the radioactivity associated with the intact product.

The stability of this compound is also critical for the accuracy and reproducibility of research assays. Stability can be affected by factors such as radiolysis (decomposition due to radioactive decay), chemical degradation, and enzymatic cleavage. One notable characteristic reported for this compound is its resistance to degradation during binding experiments, distinguishing it from some other tachykinin receptor probes. idrblab.netnih.govnih.gov However, as with all radiolabeled compounds, degradation due to isotopic decay of 125I over time is unavoidable, necessitating that the radioligand be used relatively soon after preparation, generally within a few half-lives of the isotope. ufrj.br While specific radiochemical purity percentages immediately after synthesis for this compound were not found, high labeling yields and purity (>95%) have been reported for other 125I-labeled compounds, suggesting that efficient labeling and purification are achievable with appropriate techniques.

Considerations for Specific Activity and Radioligand Integrity

Specific activity, defined as the amount of radioactivity per unit mass or mole of the radioligand, is a crucial parameter for radioligand binding studies. High specific activity is desirable as it allows for the detection of low concentrations of receptors and minimizes the amount of peptide mass added to the assay, thus reducing potential pharmacological effects of the cold ligand. Iodination with 125I typically yields radioligands with high specific activity. ufrj.br Commercial preparations of 125I-iodide, the precursor for labeling, are available with high specific radioactivity, often exceeding 75 GBq/μmol. The specific activity of the final this compound product depends on the specific activity of the 125I used and the efficiency of the labeling reaction.

Maintaining radioligand integrity is essential throughout the synthesis, purification, and storage processes. This involves careful handling to minimize chemical and enzymatic degradation and storage under appropriate conditions (e.g., low temperature, protected from light) to preserve both chemical and radiochemical stability. The reported stability of this compound during binding experiments highlights its inherent robustness in that specific assay environment. idrblab.netnih.govnih.gov

Detailed research findings using this compound have characterized its binding to the neurokinin B receptor site in rat brain membranes. Studies have shown that the binding is reversible and saturable, indicating interaction with a finite number of specific binding sites. idrblab.netnih.govnih.gov

| Binding Parameter | Value |

| Affinity (KD) | 0.9 nM |

| Binding Site Density (Bmax) | 122 fmol/mg protein |

| Hill Coefficient (nH) | 1.05 |

These findings, including a Hill coefficient close to unity, suggest that this compound labels a single class of high-affinity binding sites. idrblab.netnih.govnih.gov The pharmacological specificity of these binding sites aligns with that of the neuronal SP-N receptor. idrblab.netnih.gov Tissue distribution studies using this compound have revealed the highest levels of binding in the cerebral cortex, olfactory bulb, hypothalamus, and hippocampus of the rat brain. idrblab.netnih.gov

Molecular Pharmacological Characterization of 125i Bh Nh Senktide Binding

Quantitative Receptor Binding Kinetics and Equilibrium Analysis

Quantitative receptor binding studies utilizing ¹²⁵I BH-NH-Senktide provide critical insights into its interaction with target receptors, including the determination of binding parameters and the evaluation of the binding process itself.

Determination of Dissociation Constants (Kd) and Receptor Densities (Bmax)

Studies employing ¹²⁵I BH-NH-Senktide have successfully determined key binding parameters such as the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). For instance, binding studies conducted using rat cerebral cortex membranes demonstrated that ¹²⁵I BH-NH-Senktide binds with high affinity, exhibiting a Kd of 0.9 nM. nih.govresearchgate.netresearchgate.netscience.gov This high affinity indicates a strong interaction between the radioligand and its binding site. The same studies reported a Bmax of 122 fmol of binding sites per milligram of protein in rat cerebral cortex membranes, representing the density of these high-affinity binding sites in the preparation. nih.govresearchgate.netresearchgate.netscience.gov

Data Table 1: ¹²⁵I BH-NH-Senktide Binding Parameters in Rat Cerebral Cortex Membranes

| Parameter | Value | Unit | Tissue Source |

| Kd | 0.9 | nM | Rat Cerebral Cortex Membranes |

| Bmax | 122 | fmol/mg protein | Rat Cerebral Cortex Membranes |

Evaluation of Binding Reversibility and Saturability

The binding of ¹²⁵I BH-NH-Senktide to its receptor sites has been characterized as both reversible and saturable. nih.govresearchgate.netresearchgate.netscience.govcnjournals.com Reversible binding implies that the radioligand can bind to and dissociate from the receptor, reaching an equilibrium. Saturable binding indicates that there are a finite number of binding sites, and as the concentration of the radioligand increases, the specific binding plateaus when all available sites are occupied. This saturability is a hallmark of specific, receptor-mediated binding, distinguishing it from non-specific interactions. Unlike some other tachykinin receptor probes, ¹²⁵I BH-NH-Senktide is reported not to be degraded during the binding experiment, which is advantageous for accurate binding analysis. nih.govresearchgate.netcnjournals.com

Application of Scatchard and Hill Plot Analyses

Data Table 2: Analysis of ¹²⁵I BH-NH-Senktide Binding Plots

| Analysis Type | Plot Shape | Hill Coefficient (nH) | Interpretation |

| Scatchard | Linear | Not Applicable | Single class of binding sites |

| Hill | Not Applicable | ~1.05 | No significant cooperativity; Single binding site class |

Receptor Subtype Selectivity and Affinity Profiling

A crucial aspect of ¹²⁵I BH-NH-Senktide's utility lies in its selectivity for specific tachykinin receptor subtypes. This selectivity is typically evaluated through competitive binding studies.

Competitive Binding Studies with Endogenous Tachykinins (Neurokinin B, Substance P, Neurokinin A)

Competitive binding studies are performed to assess the relative affinities of endogenous tachykinins for the binding site labeled by ¹²⁵I BH-NH-Senktide. These studies involve incubating the radioligand with membranes in the presence of increasing concentrations of unlabeled endogenous tachykinins: Neurokinin B (NKB), Substance P (SP), and Neurokinin A (NKA). The ability of each endogenous peptide to inhibit the binding of ¹²⁵I BH-NH-Senktide is measured, and their inhibitory potencies (often expressed as IC₅₀ or Ki values) are determined. While specific competitive binding data using ¹²⁵I BH-NH-Senktide against all three endogenous tachykinins in a single direct comparison were not extensively detailed across all sources, the high affinity of ¹²⁵I BH-NH-Senktide (Kd = 0.9 nM) and its characterization as a selective probe for a neurokinin B receptor site (SP-N type) in rat brain strongly imply that Neurokinin B would be the most potent competitor among the endogenous tachykinins for this site. nih.govresearchgate.netscience.gov Studies using other radioligands or functional assays have consistently shown NKB to have the highest affinity for NK₃ receptors compared to SP (preferential for NK₁) and NKA (preferential for NK₂). wikipedia.orgtocris.comacs.orgnih.govnih.govrsc.org Given that ¹²⁵I BH-NH-Senktide selectively interacts with the SP-N receptor subtype, which is characterized by a preference for Neurokinin B, it is expected that unlabeled Neurokinin B would displace ¹²⁵I BH-NH-Senktide binding more effectively than Substance P or Neurokinin A. nih.govresearchgate.netscience.gov

Functional Agonism and Signal Transduction Mechanisms

While 125I BH-NH-Senktide itself is primarily utilized as a radioligand for studying the binding site characteristics of the NK3 receptor, its parent compound, Senktide (B1681736), is a potent and selective agonist for this receptor. researchgate.netresearchgate.net Therefore, understanding the functional consequences of NK3 receptor activation relies on studies using agonists like Senktide. The binding of an agonist to the NK3 receptor initiates a cascade of intracellular events, leading to various downstream cellular responses.

In Vitro Assessment of NK3 Receptor Activation

In vitro assessment of NK3 receptor activation by agonists like Senktide is typically performed using functional bioassays that measure a specific cellular response coupled to receptor activation. As indicated by studies characterizing the NK3 receptor, functional bioassays, such as those performed in the guinea pig ileum myenteric plexus, demonstrate the pharmacological specificity of the receptor activated by Senktide and labeled by this compound. researchgate.netnih.govresearchgate.netscience.gov These assays often measure responses like smooth muscle contraction, which is a known effect mediated by tachykinin receptors. The response to NK3-receptor agonists in guinea pig ileum circular muscle is neurogenic and partially mediated by endogenous acetylcholine. researchgate.net

Beyond muscle contraction, other in vitro methods for assessing NK3 receptor activation can include measuring the accumulation of intracellular signaling molecules or monitoring changes in ion flux. For G protein-coupled receptors like NK3R, common downstream signaling pathways involve changes in intracellular calcium levels and activation of various kinases. science.gov

Downstream Cellular Responses and Pathway Coupling

Activation of the NK3 receptor by agonists like Senktide is coupled to various intracellular signaling pathways, characteristic of G protein-coupled receptors. While specific detailed pathways directly linked to the binding of the radiolabeled this compound are not the focus (as it's a binding probe), the functional activation by NK3 agonists like Senktide provides insight into these mechanisms.

Studies using Senktide have shown its ability to induce downstream effects in relevant physiological systems. For instance, microinfusion of Senktide into the median preoptic nucleus (MnPO) of rats leads to a marked increase in Fos expression, an indicator of neuronal activation. researchgate.net This activation is consistent with the role of the MnPO in thermoregulation. Furthermore, NK3 receptor activation by Senktide in the MnPO has been shown to decrease core body temperature in a dose-dependent manner, suggesting the involvement of the NKB/NK3R pathway in regulating thermoregulatory responses, potentially through activating heat dissipation effectors. researchgate.net

Generally, NK3 receptors are known to couple to G proteins, leading to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in intracellular calcium concentration. DAG, along with calcium, can activate protein kinase C (PKC). These events can lead to a variety of cellular responses depending on the cell type and context. The broader context of tachykinin receptor signaling also involves the potential for coupling to other pathways, including those involving adenylyl cyclase and various kinase cascades.

Neuroanatomical Mapping and Tissue Distribution Studies with 125i Bh Nh Senktide

Autoradiographic Localization of NK3 Receptors in Central Nervous System Regions

Autoradiography utilizing radiolabeled NK3 receptor ligands provides high-resolution maps of receptor density in various brain structures. Studies employing ligands like [3H]senktide and related 125I-labeled compounds have detailed the distribution of NK3 binding sites in the rodent brain. nih.govresearchgate.netjneurosci.org These studies have revealed a heterogeneous distribution, with distinct patterns of high and low receptor density across different regions.

High-Resolution Mapping in Brain Structures (e.g., Cerebral Cortex, Hypothalamus)

High concentrations of NK3 receptor binding sites have been observed in specific areas of the rat brain. These include the mid-cortical layers, the supraoptic nucleus, the zona incerta, the basolateral nucleus of the amygdala, and the interpeduncular nucleus. nih.gov Lower densities of binding sites are typically found in regions such as the caudate-putamen and cerebellum. nih.gov In the rat CNS, high concentrations have also been noted in laminae 4 and 5 of the cerebral cortex, the ventral tegmental area, laminae 1 and 2 of the spinal cord, and the inner plexiform layer of the retina. jneurosci.org

In the human brain, specific NK3 receptor binding has been reported to be highest in the amygdala and hypothalamus, with significantly lower levels in other examined regions. semanticscholar.org The hypothalamus, in particular, contains Kisspeptin/NKB/Dynorphin (KNDy) neurons in the arcuate nucleus, which co-express NK3 receptors and play a critical role in regulating gonadotropin-releasing hormone (GnRH) pulsatile release. nih.gov

Quantitative binding studies using radioligands provide data on receptor affinity (Kd) and maximum binding capacity (Bmax). For instance, [3H]senktide has been shown to bind to a single class of high-affinity sites in rat brain cortex with a Kd of 2.8 ± 1.0 nM and a Bmax of 31.2 ± 3.0 fmol/mg protein. nih.gov

Table 1: Select NK3 Receptor Binding Parameters in Rat Brain Cortex

| Ligand | Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [3H]Senktide | Rat Brain Cortex | 2.8 ± 1.0 | 31.2 ± 3.0 | nih.gov |

Note: Data derived from studies using radiolabeled Senktide (B1681736).

Examination of NK3 Receptor Distribution in Peripheral Tissues

Beyond the CNS, NK3 receptors are also distributed in various peripheral tissues, suggesting diverse physiological functions. In humans, NK3 receptors have been localized in the kidney, total human embryo, and placenta. guidetopharmacology.org Studies in rats have identified NK3 receptors in the portal vein, a tissue frequently utilized for NK3 receptor assays. guidetopharmacology.org Tachykinin receptor binding sites, including those with characteristics similar to NK3 receptors, have been detected in peripheral tissues of rats using Bolton-Hunter conjugates of tachykinins. jneurosci.org These findings indicate a widespread presence of NK3 receptors in both neural and non-neural peripheral tissues.

Interspecies Variations in NK3 Receptor Expression and Binding Characteristics

Significant variations in NK3 receptor expression, localization, sequence, and function exist across different species. guidetopharmacology.org These interspecies differences are crucial considerations when using animal models to predict human NK3 receptor pharmacology. semanticscholar.org

Pharmacological comparisons of NK3 binding sites have revealed distinct differences between human, guinea pig, and rat receptors. For example, the NK2 selective antagonist SR 48968 exhibits varying potency in inhibiting NK3 binding in these species, being significantly less active in the rat compared to humans and guinea pigs. nih.gov

Studies comparing NK3 receptor distribution in the brain across species like humans, guinea pigs, and rats have shown differing patterns of receptor density. semanticscholar.org The binding of radiolabeled ligands, such as 125I-labeled eledoisin (B1671165) analogues, can also vary across species. semanticscholar.org The guinea pig is sometimes preferred for studying tachykinin signaling as its receptor expression patterns are considered to more closely mimic human tissue distribution compared to rats. guidetopharmacology.org These findings underscore the importance of species-specific characterization of NK3 receptors when interpreting data from preclinical studies.

| Species | Notable Brain Regions with High NK3 Binding | Notable Peripheral Tissues with NK3 Expression | Pharmacological Differences | Reference |

| Human | Amygdala, Hypothalamus, Frontal, Temporal, and Parietal Cortices, Hippocampus, Locus Niger, Dorsal Raphe Nucleus, Striatum semanticscholar.orgguidetopharmacology.org | Kidney, Total Embryo, Placenta guidetopharmacology.org | Differences in antagonist potency compared to rodents (e.g., SR 48968) semanticscholar.orgnih.gov | semanticscholar.orgguidetopharmacology.orgnih.gov |

| Rat | Mid-cortical layers, Supraoptic Nucleus, Zona Incerta, Basolateral Amygdala, Interpeduncular Nucleus, Ventral Tegmental Area, Spinal Cord (laminae 1 & 2), Retina (inner plexiform layer) nih.govjneurosci.org | Portal Vein guidetopharmacology.org, Peripheral Tissues jneurosci.org | Different antagonist potency compared to humans and guinea pigs (e.g., SR 48968) semanticscholar.orgnih.gov | nih.govjneurosci.orgsemanticscholar.orgguidetopharmacology.orgnih.gov |

| Guinea Pig | High density in brain semanticscholar.org | Ileum guidetopharmacology.org | Pharmacological differences compared to humans and rats semanticscholar.orgnih.gov. Receptor expression may mimic human distribution more closely than rats. guidetopharmacology.org | semanticscholar.orgguidetopharmacology.orgnih.gov |

| Gerbil | High density in brain semanticscholar.org | Not specified in results | NK receptor pharmacology closer to human than rat researchgate.net | semanticscholar.orgresearchgate.net |

Note: Information compiled from various studies using different radioligands and methodologies.

Structure Activity Relationship Sar Investigations of Senktide Based Ligands

Rational Design of Senktide (B1681736) Derivatives for Enhanced Receptor Affinity and Selectivity

The rational design of Senktide derivatives aims to improve their pharmacological properties, particularly enhancing affinity and selectivity for specific tachykinin receptor subtypes. ¹²⁵I BH-NH-Senktide, specifically Nα-[(¹²⁵I]desamino-3-iodotyrosyl)-[Asp⁵,⁶, N-methyl-Phe⁸]substance P (5-11) heptapeptide, was developed as a radiolabeled ligand to selectively interact with the SP-N receptor subtype, now classified as the NK3 receptor. This design was based on modifications to the substance P (5-11) sequence, including the incorporation of Asp at positions 5 and 6, N-methyl-Phe at position 8, and the addition of a Bolton-Hunter (BH) reagent labeled with ¹²⁵I at the N-terminus. These specific modifications were introduced to optimize the interaction with the NK3 receptor binding site.

Studies using ¹²⁵I BH-NH-Senktide have demonstrated its high affinity binding to rat cerebral cortex membranes, with a dissociation constant (KD) reported as 0.9 nM. The binding is characterized as reversible and saturable, labeling a single class of binding site. The pharmacological specificity of this binding site aligns with that of the neuronal SP-N receptor. This high affinity and selectivity make ¹²⁵I BH-NH-Senktide a valuable probe for investigating the distribution and characteristics of NK3 receptors in various tissues, particularly in the brain where high binding has been observed in regions such as the cerebral cortex, olfactory bulb, hypothalamus, and hippocampus.

Influence of Peptide Modifications on Proteolytic Stability

Peptide-based drugs and research tools often face limitations due to their susceptibility to proteolytic degradation in biological environments. Modifications to the peptide structure can significantly influence their stability against enzymatic breakdown. The modifications incorporated in Senktide derivatives, such as N-methylation, are known strategies to enhance proteolytic stability.

A notable advantage of ¹²⁵I BH-NH-Senktide as a radioligand is its observed stability during binding experiments. Unlike some other tachykinin receptor probes, ¹²⁵I BH-NH-Senktide is reported not to be degraded under the conditions of the binding assay. This inherent stability is crucial for reliable receptor binding studies, ensuring that the measured binding reflects the interaction of the intact ligand with the receptor rather than its degradation products.

Resistance to Neutral Endopeptidase (NEP 24.11)-Mediated Degradation

While the general proteolytic stability of ¹²⁵I BH-NH-Senktide during binding experiments is documented, specific resistance to individual enzymes like Neutral Endopeptidase (NEP 24.11) is a key aspect of peptide SAR. NEP 24.11 is a membrane-bound peptidase involved in the metabolism of various neuropeptides. Although the provided search results mention NEP 24.11 in the context of neuropeptide degradation, they primarily state that ¹²⁵I BH-NH-Senktide is "not degraded during the binding experiment" without explicitly attributing this stability solely to resistance against NEP 24.11. However, the observed stability suggests a significant degree of resistance to the enzymatic activities present in the experimental conditions, which would likely include various peptidases. Modifications like N-methylation can contribute to such resistance by hindering enzyme access to the peptide backbone.

Conformational Determinants of Ligand-Receptor Interaction Specificity

The specific three-dimensional conformation of a peptide ligand plays a critical role in its ability to bind to and activate a particular receptor subtype with high affinity and selectivity. Modifications introduced in Senktide and its derivatives, including N-methylation and the incorporation of specific amino acids, influence their conformational preferences.

Preclinical Research Applications and Methodologies Utilizing 125i Bh Nh Senktide

In Vitro Models for NK₃ Receptor Pharmacology

In vitro methodologies are fundamental for delineating the pharmacological profile of receptors. ¹²⁵I BH-NH-Senktide is extensively used in these models to determine the binding characteristics of the NK₃ receptor and to screen novel compounds for their affinity and selectivity.

Functional Bioassays (e.g., Guinea Pig Ileum Myenteric Plexus)

While binding assays quantify the interaction of a ligand with a receptor, functional bioassays measure the physiological response initiated by that interaction. The guinea pig ileum longitudinal muscle-myenteric plexus (LM/MP) is a classic preparation used for studying tachykinin receptor function. The pharmacological specificity of the binding site identified by ¹²⁵I BH-NH-Senktide in rat brain membranes was shown to directly correspond to the functional NK₃ receptor in the guinea pig ileum myenteric plexus. nih.gov

In this bioassay, the application of NK₃ agonists like senktide (B1681736) causes a physiological response, such as muscle contraction or neurotransmitter release. nih.gov The rank order of potency for various tachykinin analogues in eliciting this functional response is compared with their ability to displace ¹²⁵I BH-NH-Senktide in binding assays. A strong correlation between the binding affinity and functional potency confirms that the radioligand is indeed labeling the functional NK₃ receptor. nih.govnih.gov

In Vivo Animal Models for Investigating NK₃ Receptor Function

Following in vitro characterization, the role of the NK₃ receptor is further explored in living organisms. In this context, ¹²⁵I BH-NH-Senktide is not administered to live animals but is used as a tool for ex vivo analysis, such as quantitative autoradiography on tissue sections from animal models. This technique allows researchers to map the precise anatomical distribution and density of NK₃ receptors and correlate these findings with physiological, behavioral, or neuroendocrine outcomes.

Analysis of Receptor-Mediated Neurotransmission (e.g., Dopaminergic Pathways)

NK₃ receptors are known to modulate the release of various neurotransmitters, including dopamine (B1211576). Autoradiographic studies using NK₃ receptor-selective radioligands have been employed to map the location of these receptors within key dopaminergic pathways, such as the nigrostriatal and mesolimbic systems. For instance, studies have identified a high density of NK₃ binding sites in the ventral tegmental area (VTA) in the rat brain, a critical hub for dopamine cell bodies. nih.gov However, species differences exist, as detectable binding sites in the VTA and substantia nigra pars compacta were absent in the guinea pig. nih.gov By providing a detailed anatomical map, these radioligand studies help elucidate the specific circuits through which NK₃ receptor activation can influence dopamine-mediated functions.

Behavioral Phenotyping Studies Associated with NK₃ Receptor Activation

Activation of NK₃ receptors with agonists like senktide has been shown to influence various behaviors in animal models, particularly in the domains of learning and memory. Studies have demonstrated that senktide can facilitate episodic-like memory and reverse memory deficits in rodents. nih.govnih.gov The application of ¹²⁵I BH-NH-Senktide in these models is through ex vivo autoradiography. This allows researchers to examine if the observed behavioral changes are correlated with the density or regulation of NK₃ receptors in specific brain regions critical for memory, such as the hippocampus and cerebral cortex. nih.gov For example, after a behavioral experiment, brain tissue can be sectioned and incubated with ¹²⁵I BH-NH-Senktide to visualize and quantify NK₃ receptor distribution, linking receptor localization to function.

Exploring Neuroendocrine Regulatory Roles (e.g., Hypothalamic-Pituitary-Gonadal Axis)

The NK₃ receptor is a crucial component in the central regulation of reproduction, playing a key role within the hypothalamic-pituitary-gonadal (HPG) axis. nih.govteachmephysiology.com The HPG axis governs the release of gonadotropins, which are essential for reproductive function. teachmephysiology.com The utility of ¹²⁵I BH-NH-Senktide in this area of research is significant. Binding studies using this radioligand have demonstrated a high concentration of NK₃ receptors in the hypothalamus, the master regulator of the HPG axis. nih.gov Specifically, high densities of binding sites have been identified in the paraventricular nucleus of the hypothalamus. nih.gov This anatomical localization, revealed by radioligand binding, provides strong evidence for the direct involvement of NK₃ receptors in the neuroendocrine control of reproduction.

Utility as a Radioligand in the Discovery and Characterization of Novel NK₃ Receptor Modulators

The primary utility of a radiolabeled agonist like ¹²⁵I BH-NH-Senktide is in competitive binding assays to identify and characterize novel compounds that modulate the NK₃ receptor. These assays are fundamental in early-stage drug discovery for screening large compound libraries and for detailed pharmacological characterization of lead candidates.

In this context, ¹²⁵I BH-NH-Senktide would serve as a high-affinity probe for the NK₃ receptor. The basic principle involves incubating the radioligand with a biological preparation containing the NK₃ receptor (e.g., cell membranes from recombinant cell lines expressing the human NK₃ receptor or tissue homogenates from specific brain regions). The amount of radioligand bound to the receptor is then measured.

To discover novel NK₃ receptor modulators, test compounds are added to this system. If a test compound has affinity for the NK₃ receptor, it will compete with ¹²⁵I BH-NH-Senktide for binding to the receptor, resulting in a decrease in the measured radioactivity. The potency of the test compound is determined by its ability to displace the radioligand.

Key research findings that can be generated using ¹²⁵I BH-NH-Senktide include:

Binding Affinity (Ki): This is a measure of how tightly a compound binds to the NK₃ receptor. It is calculated from the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) obtained in competitive binding assays.

Receptor Selectivity: By performing similar binding assays with radioligands for other neurokinin receptors (NK₁ and NK₂) or other unrelated receptors, the selectivity of a novel compound for the NK₃ receptor can be determined.

Structure-Activity Relationships (SAR): Medicinal chemists synthesize a series of related compounds and use competitive binding assays with ¹²⁵I BH-NH-Senktide to understand how chemical modifications affect the affinity for the NK₃ receptor. This information is crucial for optimizing the potency and selectivity of new drug candidates.

Interactive Data Table: Illustrative Data from a Competitive Binding Assay

The following table represents hypothetical data that could be generated from a competitive binding experiment using ¹²⁵I BH-NH-Senktide to characterize two novel, unlabelled compounds (Compound A and Compound B).

| Test Compound | Concentration (nM) | % Specific Binding of ¹²⁵I BH-NH-Senktide |

| Compound A | 0.1 | 95 |

| Compound A | 1 | 80 |

| Compound A | 10 | 50 |

| Compound A | 100 | 20 |

| Compound A | 1000 | 5 |

| Compound B | 1 | 98 |

| Compound B | 10 | 90 |

| Compound B | 100 | 65 |

| Compound B | 1000 | 30 |

| Compound B | 10000 | 10 |

From this data, one could calculate the IC₅₀ for Compound A to be approximately 10 nM, indicating a higher affinity for the NK₃ receptor compared to Compound B, which would have a significantly higher IC₅₀.

Methodological Considerations for Comparative Preclinical Pharmacological Studies Across Species

When using ¹²⁵I BH-NH-Senktide in preclinical studies involving different animal species, several methodological factors must be carefully considered to ensure the validity and comparability of the results. Species differences in the pharmacology of the NK₃ receptor have been reported, which can impact the translation of findings from animal models to humans.

Key considerations include:

Species Differences in Receptor Affinity: The binding affinity of ¹²⁵I BH-NH-Senktide and novel modulators may vary across species due to differences in the amino acid sequence of the NK₃ receptor. It is essential to determine the binding affinity (Kd for the radioligand and Ki for test compounds) in tissues or cells from each species being studied (e.g., rat, guinea pig, non-human primate, and human).

Receptor Density and Distribution: The density and anatomical distribution of NK₃ receptors can differ significantly between species. These differences can influence the interpretation of binding data and the physiological effects of NK₃ receptor modulators. Quantitative autoradiography using ¹²⁵I BH-NH-Senktide on brain sections from different species can be employed to map and quantify these differences.

Non-Specific Binding: The degree of non-specific binding of ¹²⁵I BH-NH-Senktide can vary between tissue preparations from different species. Assay conditions, such as buffer composition and washing steps, may need to be optimized for each species to minimize non-specific binding and ensure a robust signal-to-noise ratio.

Metabolism of the Radioligand: The stability of ¹²⁵I BH-NH-Senktide may differ in tissue preparations from various species due to varying levels of peptidase activity. The integrity of the radioligand should be assessed during the assay to ensure that the observed binding is due to the intact molecule.

Interactive Data Table: Hypothetical Cross-Species Affinity Profile

This table illustrates a potential scenario where the binding affinity of a novel NK₃ receptor antagonist is compared across different species using ¹²⁵I BH-NH-Senktide in a competitive binding assay.

| Species | NK₃ Receptor Source | Ki (nM) of Novel Antagonist |

| Human | Recombinant CHO cells | 5.2 |

| Rhesus Macaque | Cerebral Cortex Homogenate | 7.8 |

| Guinea Pig | Cerebral Cortex Homogenate | 15.6 |

| Rat | Cerebral Cortex Homogenate | 45.3 |

This hypothetical data highlights a common challenge in preclinical drug development, where a compound may show high potency at the human receptor but significantly lower potency in rodent species, which has implications for the selection of appropriate animal models for further in vivo studies.

Advanced Methodologies and Future Research Directions for 125i Bh Nh Senktide

Integration with Advanced Preclinical Imaging Techniques (e.g., Micro-Autoradiography, Quantitative Receptor Imaging)

Preclinical imaging techniques, particularly autoradiography, play a vital role in visualizing and quantifying receptor distribution and density in tissues, most notably in the brain. 125I-labeled ligands are well-suited for autoradiographic studies due to the properties of the 125I isotope. science.govmdpi.comnih.govnih.gov The use of 125I BH-NH-Senktide allows for the high-affinity labeling of NK3 receptor binding sites. nih.govnih.gov

Micro-autoradiography enables the detailed mapping of receptor localization at a cellular or sub-regional level within tissue sections, providing higher spatial resolution compared to traditional methods. science.gov This is particularly valuable for studying the heterogeneous distribution of NK3 receptors in complex tissues like the central nervous system, where NK3 receptors are predominantly expressed in areas such as the hippocampus, hypothalamus, and substantia nigra. tocris.com By applying micro-autoradiography with this compound, researchers can gain finer insights into the precise neuronal circuits and cell types expressing NK3 receptors, which is essential for understanding their physiological roles and the implications of receptor dysregulation in disease states.

Quantitative receptor imaging, often performed in conjunction with autoradiography, allows for the determination of receptor density (Bmax) and ligand binding affinity (Kd) in specific tissue regions. science.gov Using this compound, quantitative autoradiography can provide detailed binding profiles, enabling the characterization of NK3 receptor populations under different experimental conditions or in various disease models. Studies using related 125I-labeled neurokinin B derivatives have demonstrated the feasibility of characterizing NK3 binding sites with high affinity in a saturable and reversible manner, confirming the suitability of such radioligands for quantitative studies. nih.gov Furthermore, comparative studies using quantitative autoradiography with different radioligands can reveal pharmacological differences in receptor binding across species or in different physiological states. nih.govnih.gov

While 125I is primarily used for in vitro and ex vivo autoradiography, the development of NK3-targeted radioligands for in vivo imaging techniques like Positron Emission Tomography (PET) using isotopes such as 18F is also an active area, highlighting the broader interest in non-invasive NK3 receptor imaging. wikipedia.orgnih.gov Future research with this compound could involve its use as a reference standard or for validation in the development and characterization of novel PET radioligands for the NK3 receptor.

Development of High-Throughput Screening Assays for Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of vast libraries of compounds to identify potential therapeutic leads. alitheagenomics.comassaygenie.com The development of HTS assays utilizing this compound is highly relevant for the identification of novel NK3 receptor ligands, including agonists, antagonists, and allosteric modulators.

Radioligand binding assays, adapted for HTS formats (e.g., 96, 384, or 1536-well plates), are commonly used to screen compound libraries for their ability to displace a radiolabeled ligand from its receptor binding site. alitheagenomics.comassaygenie.com this compound, as a potent and selective probe for the NK3 receptor, is well-suited for such assays. cnjournals.com By measuring the reduction in this compound binding in the presence of test compounds, researchers can identify compounds that bind to the NK3 receptor.

HTS assays can be designed as either biochemical assays, using purified receptor protein, or cell-based assays, using cells expressing the NK3 receptor. alitheagenomics.com Cell-based assays can provide a more physiologically relevant context for screening. The automation capabilities of HTS platforms allow for the simultaneous testing of thousands to millions of compounds, significantly accelerating the initial stages of the drug discovery pipeline. alitheagenomics.comassaygenie.com

Beyond simple displacement assays, functional HTS assays can also be developed to measure the activation or inhibition of NK3 receptor signaling pathways. While this compound is primarily a binding tool, its use in conjunction with functional readouts (e.g., calcium mobilization assays, inositol (B14025) phosphate (B84403) accumulation assays) in an HTS format could allow for the simultaneous assessment of compound binding and functional activity. This integrated approach can more efficiently identify ligands with desired pharmacological profiles.

The application of HTS with this compound facilitates the rapid identification of potential NK3 receptor ligands from diverse chemical space, which can then be further validated and characterized using secondary and tertiary screening methods. alitheagenomics.com

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Receptor Complex Analysis

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the dynamic interactions between ligands and receptors at an atomic level. 3ds.comchemrxiv.orgfrontiersin.orgplos.orgnii.ac.jp These techniques can provide valuable insights into the binding pose, stability, and conformational changes of the NK3 receptor upon binding of ligands like this compound.

Molecular docking studies can predict the likely binding orientation and conformation of this compound within the NK3 receptor binding pocket. This is typically based on the known or predicted 3D structure of the receptor. MD simulations extend this by simulating the time-dependent behavior of the ligand-receptor complex in a simulated physiological environment, accounting for the flexibility of both the ligand and the receptor, as well as the influence of solvent and ions. 3ds.complos.org

MD simulations can be used to:

Analyze the stability of the this compound-NK3 receptor complex over time.

Identify key residues in the binding site that interact with this compound through hydrogen bonds, hydrophobic interactions, and electrostatic forces. plos.org

Study the conformational changes induced in the NK3 receptor upon ligand binding, which can be important for understanding receptor activation or inactivation.

Estimate the binding free energy of this compound to the NK3 receptor, providing a theoretical measure of binding affinity that can complement experimental data. chemrxiv.orgnii.ac.jp

While direct studies specifically on this compound using MD simulations may not be widely published, these methodologies are routinely applied to study the interactions of other NK3 receptor ligands and GPCRs. chemrxiv.orgfrontiersin.orgplos.orgnii.ac.jp Applying these techniques to this compound can help to explain its binding characteristics observed experimentally and guide the design of novel ligands with improved affinity or desired functional properties. Integrating computational studies with experimental binding data obtained using this compound can provide a more complete picture of ligand-receptor interactions.

Elucidation of NK3 Receptor Dimerization and Allosteric Modulation Mechanisms

GPCRs, including tachykinin receptors like NK3, are known to form dimers and higher-order oligomers, which can significantly impact their trafficking, signaling, and pharmacological profiles. knu.edu.af Allosteric modulation, where a ligand binds to a site distinct from the orthosteric binding site and modifies the receptor's response to the orthosteric ligand, is another crucial mechanism regulating GPCR function. knu.edu.af Future research directions for this compound include its application in elucidating the mechanisms of NK3 receptor dimerization and allosteric modulation.

This compound, as an orthosteric NK3 receptor ligand (Senktide is an agonist tocris.comtocris.com), can be a valuable tool for studying how receptor dimerization affects orthosteric ligand binding. Techniques such as bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) can be used to detect receptor dimerization in live cells. By co-expressing labeled NK3 receptors and measuring energy transfer, researchers can assess dimerization. The binding of ligands, including this compound (used in binding assays on these cells), can potentially influence the dimerization state or the conformation of the dimer, which can be probed with these techniques.

Furthermore, this compound can be used to investigate allosteric modulation of the NK3 receptor. Allosteric modulators can alter the affinity or efficacy of orthosteric ligands. In radioligand binding assays using this compound, the presence of an allosteric modulator would typically result in a change in the binding affinity (Kd) and/or the maximum number of binding sites (Bmax) of the radioligand, depending on the nature of the allosteric interaction (e.g., positive or negative modulation). By conducting saturation binding experiments with this compound in the presence of varying concentrations of potential allosteric compounds, researchers can identify and characterize allosteric sites and their effects on orthosteric ligand binding.

Functional assays, measuring downstream signaling events, can complement binding studies to fully understand the impact of dimerization and allosteric modulation on NK3 receptor activity. The integration of binding data obtained with this compound and functional readouts is essential for a comprehensive understanding of these complex regulatory mechanisms. Research into NK3 receptor dimerization and allostery using tools like this compound can reveal new therapeutic avenues targeting these modulatory sites.

Q & A

Q. Advanced Research Focus

- Model selection : Use orthotopic xenografts over subcutaneous tumors to better mimic human pathophysiology .

- Dosimetry adjustments : Correct for 125I’s low-energy gamma emissions (27–35 keV) using small-animal SPECT/CT systems with high-resolution collimators .

- Biodistribution timing : Capture early-phase uptake (1–2 hours post-injection) to avoid signal dilution from rapid biological half-lives (~1.56 hours in hNIS-transfected tumors) .

What statistical frameworks are recommended for analyzing contradictory outcomes in this compound efficacy trials (e.g., tumor response vs. toxicity)?

Q. Advanced Research Focus

- Multivariate analysis : Use Cox proportional hazards models to isolate variables (e.g., tumor size, dose) impacting therapeutic efficacy .

- Contradiction resolution : Apply GRADE criteria to weight evidence quality, considering consistency (e.g., similar outcomes across centers) and directness (e.g., relevance to human NK receptors) .

- Ethical reporting : Disclose conflicts in survival curves via Kaplan-Meier plots with log-rank tests, ensuring transparency in censoring criteria .

How do differences in this compound’s pharmacokinetics between immunocompetent and immunodeficient murine models influence translational relevance?

Q. Advanced Research Focus

- Immune modulation : Immunodeficient models (e.g., nude mice) lack T-cell-mediated clearance, potentially overestimating tumor retention.

- Dosing adjustments : Compensate for faster plasma clearance in immunocompetent models by increasing injection frequency .

- Cross-model validation : Replicate findings in humanized mice or co-culture systems to bridge translational gaps .

What quality control metrics are critical for ensuring batch-to-batch consistency in this compound production?

Q. Basic Research Focus

- Radiochemical purity : Monitor via gamma-counter-measured free 125I (<5% threshold).

- Peptide integrity : Validate using MALDI-TOF MS and amino acid analysis.

- Sterility testing : Adhere to USP <71> for endotoxin levels (<0.25 EU/mL) .

How should researchers address the low spatial resolution of 125I imaging in longitudinal studies of receptor occupancy?

Q. Advanced Research Focus

- Hybrid imaging : Co-register 125I SPECT with MRI to improve anatomical localization .

- Quantitative corrections : Apply attenuation correction algorithms for gamma emissions in dense tissues (e.g., bone or lung) .

- Dynamic imaging : Use time-activity curves to differentiate specific binding from background noise .

What are the best practices for reconciling in vitro binding data with in vivo therapeutic efficacy of this compound?

Q. Advanced Research Focus

- Pharmacodynamic modeling : Integrate in vitro Kd values with in vivo PET/CT-derived tumor-to-background ratios.

- Tissue sampling : Validate receptor occupancy via ex vivo autoradiography of resected tumors .

- Dose extrapolation : Use allometric scaling (e.g., body surface area) to translate murine doses to human equivalents .

How can researchers mitigate the impact of 125I’s long half-life (days) on radiation safety in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.